molecular formula C11H15ClN2O B1423978 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine CAS No. 1219967-41-5

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Cat. No.: B1423978
CAS No.: 1219967-41-5
M. Wt: 226.7 g/mol
InChI Key: ZODBSQFGZYSBRM-UHFFFAOYSA-N
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Description

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom and an amine group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-2-amine and tetrahydro-2H-pyran-4-carbaldehyde.

    Reductive Amination: The key step is the reductive amination of 6-chloropyridine-2-amine with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation: The tetrahydro-2H-pyran moiety can be oxidized to form corresponding lactones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of lactones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-pyridinamine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, making it less soluble and potentially less bioavailable.

    N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.

Uniqueness

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is unique due to the combination of the chlorine atom and the tetrahydro-2H-pyran-4-ylmethyl group, which together enhance its chemical reactivity and potential biological activity.

Properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(14-10)13-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODBSQFGZYSBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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